

# Application Notes and Protocols for DDR2-IN-1 in Cell Culture

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## Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the selective inhibitor **DDR2-IN-1** in cell culture experiments. The information is designed to guide the investigation of the Discoidin Domain Receptor 2 (DDR2) signaling pathway in various cellular contexts, particularly in cancer research.

## Introduction

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.<sup>[1]</sup> Upon activation, DDR2 initiates downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for regulating cell proliferation, migration, and differentiation.<sup>[1]</sup> Dysregulation of DDR2 activity has been implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.<sup>[2]</sup>

**DDR2-IN-1** is a potent and selective small molecule inhibitor of DDR2 with a reported IC<sub>50</sub> of 26 nM in biochemical assays. Its ability to specifically target DDR2 makes it a valuable tool for elucidating the biological functions of this receptor and for preclinical assessment of DDR2 inhibition as a therapeutic strategy.

## Mechanism of Action

**DDR2-IN-1** functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR2 and preventing its autophosphorylation. This action blocks the initiation of downstream

signaling cascades, thereby inhibiting the cellular processes driven by DDR2 activation.[\[1\]](#)

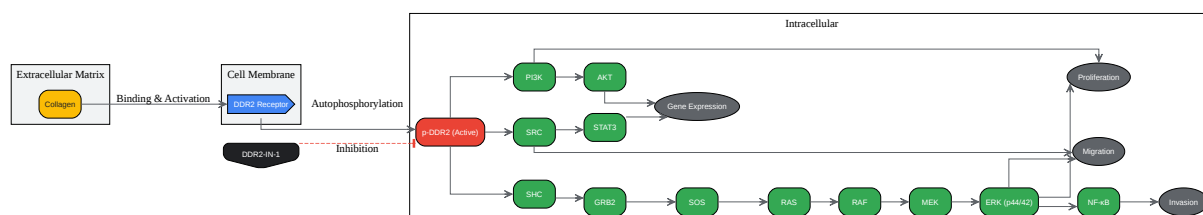
## Quantitative Data Summary

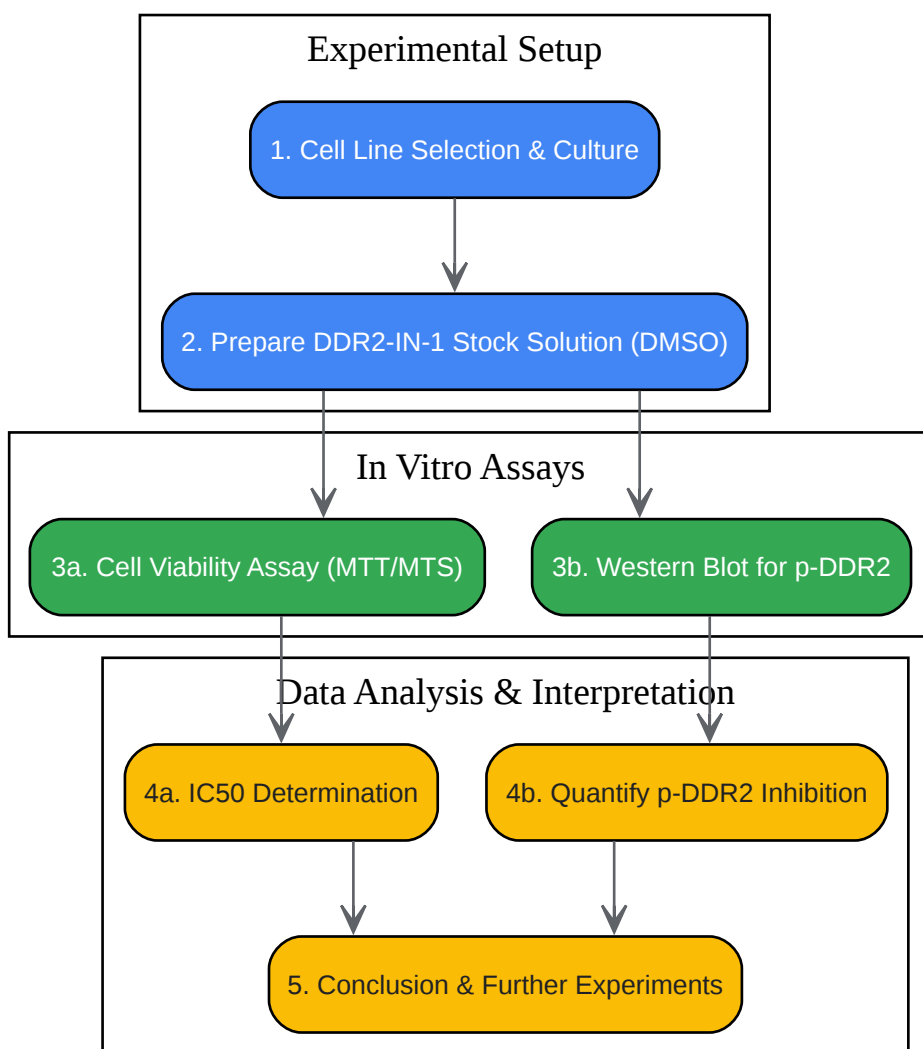
The following table summarizes the known quantitative data for **DDR2-IN-1**. Researchers should note that cellular IC50 values can vary depending on the cell line and experimental conditions.

Parameter	Value	Notes
Biochemical IC50 (DDR2)	26 nM	In vitro kinase assay.
Recommended Starting Concentration for Cell-Based Assays	100 nM - 1 $\mu$ M	This is a general guideline; optimal concentration should be determined empirically for each cell line and assay.
Solubility	Soluble in DMSO	Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture medium for experiments.

## Signaling Pathway Diagram

The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by **DDR2-IN-1**.





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## References

- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]

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